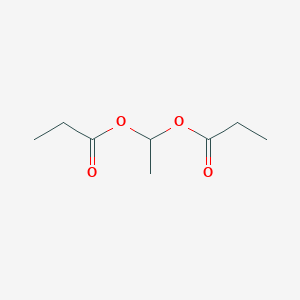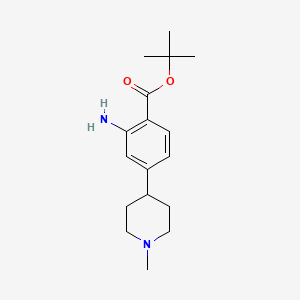![molecular formula C11H15NO3S2 B8437362 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate](/img/structure/B8437362.png)
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains nitrogen and sulfur atoms. Benzothiazines are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1,4-benzothiazine with ethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
- 2-(4-Methylphenoxy)ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
Uniqueness
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate is unique due to its specific structural features and reactivity. The presence of the methanesulfonate group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its biological activities, such as antimicrobial and anti-inflammatory properties, distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C11H15NO3S2 |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzothiazin-4-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C11H15NO3S2/c1-17(13,14)15-8-6-12-7-9-16-11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
SDBMXIWVEFCEES-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCN1CCSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Dimethylamino-1-[[(1H)-indazol 3 yl]carbonyl]piperidine](/img/structure/B8437290.png)






![2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol](/img/structure/B8437341.png)




![2-Bromospiro[5.5]undecan-1-one](/img/structure/B8437372.png)
